Solubility profile of Methyl 6-azido-6-deoxy-a-D-glucopyranoside in organic solvents
Solubility profile of Methyl 6-azido-6-deoxy-a-D-glucopyranoside in organic solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 6-azido-6-deoxy-α-D-glucopyranoside
Introduction
Methyl 6-azido-6-deoxy-α-D-glucopyranoside is a pivotal synthetic intermediate in carbohydrate chemistry and drug development. Its unique structure, featuring a bioorthogonal azide group, makes it a valuable building block for the synthesis of complex glycoconjugates, aminosugars, and antibody-drug conjugates through reactions like "click chemistry".[1][2][3] The compound serves as a precursor in the synthesis of pharmaceuticals such as the nitrosourea alkylating agent Ranimustine.[] Understanding the solubility profile of this molecule is not merely an academic exercise; it is a critical parameter that dictates its handling, reactivity, and applicability in various experimental settings. For researchers in organic synthesis, medicinal chemistry, and chemical biology, a comprehensive grasp of its solubility governs the choice of reaction media, dictates purification strategies, and influences formulation for biological assays.
This guide provides a detailed analysis of the physicochemical properties of Methyl 6-azido-6-deoxy-α-D-glucopyranoside, its known solubility in common organic solvents, and a framework for predicting its behavior in other solvent systems. Furthermore, it outlines a robust experimental protocol for the quantitative determination of its solubility, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical state. Methyl 6-azido-6-deoxy-α-D-glucopyranoside is a functionalized carbohydrate, and its behavior in solution is a direct consequence of the interplay between its polar and non-polar moieties.
| Property | Value | Source |
| CAS Number | 23701-87-3 | [5] |
| Molecular Formula | C₇H₁₃N₃O₅ | [] |
| Molecular Weight | 219.20 g/mol | [] |
| Appearance | Light Yellow Oil | [] |
Molecular Structure Analysis:
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Polarity and Hydrogen Bonding: The molecule possesses three free hydroxyl (-OH) groups on the pyranose ring. These groups are capable of acting as both hydrogen bond donors and acceptors, rendering the molecule highly polar. This characteristic is the primary driver of its solubility in polar protic solvents.
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Azide Group: The azide (-N₃) group is a polar functionality that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.
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Anomeric Methyl Group: The methyl ether (-OCH₃) at the anomeric (C1) position and the deoxy nature of the C6 position slightly increase the lipophilic character of the molecule compared to its parent sugar, D-glucose.
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Physical State: Crucially, the compound exists as a light yellow oil at standard conditions.[] This indicates that when mixed with a solvent, the interaction is one of liquid-liquid miscibility rather than the dissolution of a solid crystalline lattice. This distinction is important, as the energy required to break a crystal lattice is not a factor, often leading to broader miscibility.
Qualitative Solubility and Miscibility Profile
Direct data and inferences from synthetic procedures provide a clear, albeit qualitative, picture of the compound's solubility.
| Solvent Class | Solvent | Solubility/Miscibility | Rationale / Evidence |
| Polar Protic | Methanol (MeOH) | Soluble | Explicitly listed as a solvent.[] Used for recrystallization of analogous azido-sugars, indicating good solubility.[6] |
| Ethanol (EtOH) | Expected to be Soluble | Similar protic nature to methanol, capable of strong hydrogen bonding. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Explicitly listed as a solvent.[] Frequently used as a reaction and extraction solvent for azido-sugar syntheses.[7] |
| Ethyl Acetate (EtOAc) | Soluble | Explicitly listed as a solvent.[] Common component in chromatographic eluents for purification.[8] | |
| Dimethylformamide (DMF) | Expected to be Soluble | Used as a high-temperature reaction solvent for the synthesis of related protected azido-sugars.[1][2] | |
| Acetonitrile (MeCN) | Expected to be Soluble | Used as a reaction solvent for modifications of similar sugar derivatives.[8] | |
| Non-Polar | Hexane / Heptane | Expected to be Immiscible/Poorly Soluble | The high polarity from the hydroxyl groups would prevent miscibility with non-polar aliphatic solvents. Used as an anti-solvent or the weak component in chromatography.[8] |
| Toluene | Expected to be Poorly Soluble | While aromatic, its non-polar nature makes it a poor solvent for highly polar polyols. | |
| Aqueous | Water | Expected to have Limited Solubility | Despite the polar hydroxyl groups, the methyl ether and azide functionalities reduce overall hydrophilicity compared to glucose. Likely to be sparingly soluble. |
A Logic-Based Framework for Solvent Selection
The choice of solvent is dictated by the intended application. The following decision-making framework, grounded in the principle of "like dissolves like," provides guidance for selecting an appropriate solvent system.
Caption: Step-by-step workflow for the quantitative determination of miscibility.
Conclusion
Methyl 6-azido-6-deoxy-α-D-glucopyranoside exhibits broad solubility in polar organic solvents, a direct result of its poly-hydroxylated structure and its existence as an oil. It is readily soluble in common laboratory solvents such as methanol, dichloromethane, and ethyl acetate, making it highly versatile for synthetic chemistry. Its miscibility is poor in non-polar solvents like hexane, a property that is advantageously exploited in chromatographic purification. The provided frameworks for solvent selection and quantitative analysis empower researchers to make informed, rational decisions, thereby streamlining experimental design and enhancing the probability of successful outcomes in both synthesis and biological application.
References
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PubChem (National Center for Biotechnology Information) . Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside. PubChem Compound Summary for CID 71662858. [Link]
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Al-Mazaideh, G. M., & Jamhour, R. M. A. Q. A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside. Journal of Natural Sciences Research. [Link]
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PubChem (National Center for Biotechnology Information) . 6-Azido-6-deoxy-D-glucopyranose. PubChem Compound Summary for CID 10932606. [Link]
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Al-Mazaideh, G. M., & Jamhour, R. M. A. Q. (2014) . A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside. ResearchGate. [Link]
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Koprivica, S., et al. (2020) . Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. National Institutes of Health (NIH). [Link]
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Cheng, J. M., et al. (2011) . Methyl 6-azido-6-deoxy-α-d-galactoside. ResearchGate. [Link]
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Li, Y., et al. (2022) . Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. [Link]
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Ferreira, O., et al. (2019) . The Experimental Determination of Solubilities. ResearchGate. [Link]
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Vemula, V. R., et al. (2023) . Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. MDPI. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2006) . Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed. [Link]
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